molecular formula C18H27NO3 B099677 Droxypropine CAS No. 15599-26-5

Droxypropine

Cat. No. B099677
CAS RN: 15599-26-5
M. Wt: 305.4 g/mol
InChI Key: FVYYUBRKVVOOAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Droxypropine is a cough suppressant of the phenylpiperidine class . It belongs to the class of organic compounds known as phenylpiperidines, which are compounds containing a phenylpiperidine skeleton, consisting of a piperidine bound to a phenyl group .


Molecular Structure Analysis

The molecular formula of Droxypropine is C18H27NO3 . The exact mass is 305.20 and the molecular weight is 305.420 . The compound includes elements such as Carbon (70.79%), Hydrogen (8.91%), Nitrogen (4.59%), and Oxygen (15.72%) .


Physical And Chemical Properties Analysis

Droxypropine has a molar mass of 305.418 g/mol . Unfortunately, specific physical properties such as melting point, boiling point, and solubility were not found in the sources I searched.

Scientific Research Applications

1. Treatment of Neurogenic Orthostatic Hypotension in Neurodegenerative Diseases

Droxypropine, known as droxidopa, is a pro-drug metabolized to norepinephrine in nerve endings and other tissues. It has been effective in treating orthostatic hypotension symptoms in Parkinson’s disease, Multiple System Atrophy, familial amyloid polyneuropathy, and patients undergoing hemodialysis. Clinical trials have shown significant reductions in blood pressure drops after posture changes or meals in these patients. The FDA has approved droxidopa for symptomatic neurogenic orthostatic hypotension (NOH) under an accelerated approval program, contingent upon further long-term effect studies (Pérez-Lloret et al., 2019).

2. Improvements in Symptoms and Impact on Daily Activities

Clinical studies have demonstrated that droxidopa improves symptoms and the impact of symptoms on daily activities for patients with symptomatic nOH. These improvements include significant reductions in dizziness/lightheadedness and increases in standing systolic blood pressure. The drug is generally well-tolerated, with a few reported adverse events, such as headaches and dizziness (Kaufmann et al., 2014).

3. Efficacy in Diverse Neurogenic Conditions

Droxypropine has shown efficacy in a range of neurogenic conditions, including Parkinson disease, multiple system atrophy, pure autonomic failure, and nondiabetic autonomic neuropathy. Randomized clinical trials and observational studies support its use in these conditions, with notable improvements in orthostatic hypotension symptoms and better blood pressure management compared to placebo (Biaggioni et al., 2014).

4. Longer-Term Efficacy and Safety Profile

Droxidopa has been generally well-tolerated in longer-term use, with sustained improvements in nOH signs and symptoms over 12 months. The most frequently reported adverse events were falls, urinary tract infection, and headache. However, it's important to monitor for cardiovascular events, especially in patients with preexisting cardiac disorders (Isaacson et al., 2016).

properties

IUPAC Name

1-[1-[2-(2-hydroxyethoxy)ethyl]-4-phenylpiperidin-4-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO3/c1-2-17(21)18(16-6-4-3-5-7-16)8-10-19(11-9-18)12-14-22-15-13-20/h3-7,20H,2,8-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVYYUBRKVVOOAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1(CCN(CC1)CCOCCO)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60166010
Record name Droxypropine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60166010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Droxypropine

CAS RN

15599-26-5
Record name 1-[1-[2-(2-Hydroxyethoxy)ethyl]-4-phenyl-4-piperidinyl]-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15599-26-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Droxypropine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015599265
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Droxypropine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13436
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Droxypropine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60166010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DROXYPROPINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94J1SMK20X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Droxypropine
Reactant of Route 2
Reactant of Route 2
Droxypropine
Reactant of Route 3
Reactant of Route 3
Droxypropine
Reactant of Route 4
Reactant of Route 4
Droxypropine
Reactant of Route 5
Reactant of Route 5
Droxypropine
Reactant of Route 6
Droxypropine

Citations

For This Compound
11
Citations
World Health Organization - 1964 - apps.who.int
… to the addiction liability of droxypropine and decided to defer its opinion. Data … of droxypropine into a product capable of producing addiction, the Committee concluded that droxypropine …
Number of citations: 85 apps.who.int
World Health Organization - 1962 - apps.who.int
… and the Committee decided to defer its opinion with respcct to thc addiction liability of droxypropine. … Ser., 1959, 160, 8, section 3.2.1); droxypropine (this report, p. 4, section 1. 2). * …
Number of citations: 2 apps.who.int
IKM Morton - 1999 - Springer
recognizing cytokines. A naturally occurring interleukin receptor antagonist is the interleukin IL-Ira. It is available as anakinra, a recombinant nonglycosylated human active against IL-l. …
Number of citations: 0 link.springer.com
O RECORDS - 1964 - apps.who.int
… 1-dimethylamino-3-phenylindane droxypropine …
Number of citations: 5 apps.who.int
L Royal Infirmary-Ex-residents' quinquennial - ncbi.nlm.nih.gov
… A submission that droxypropine should be controlled was being considered by the Secretary-General. (Report to the United Nations by HM's Government in the United Kingdom of …
Number of citations: 3 www.ncbi.nlm.nih.gov
ID Grant - British Medical Journal, 1961 - ncbi.nlm.nih.gov
General practice is regarded as that branch of medicine which provides continuing care for the patient, calling in when necessary the help of the consultant. lt is generally agreed that …
Number of citations: 4 www.ncbi.nlm.nih.gov
R Rohrmanstorfer, M Althammer - aviddiagnostics.com
Your sample for the analysis arrived on 25/11/2020 in the laboratory and was evaluated according to the highest laboratory quality standards. The results were evaluated and released …
Number of citations: 0 www.aviddiagnostics.com
JKPRA Høgset, NI AS - i.moscow
Targetable diagnostic and/or therapeutically active agents, eg ultrasound contrast agents, having reporters comprising gas-filled microbubbles stabilised by monolayers of film-forming …
Number of citations: 0 i.moscow
APS Syrosingopine
Number of citations: 2
J Bland
Number of citations: 2

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.